molecular formula C10H13N B2686208 2-Methyl-2-phenylcyclopropan-1-amine CAS No. 19009-66-6

2-Methyl-2-phenylcyclopropan-1-amine

Cat. No.: B2686208
CAS No.: 19009-66-6
M. Wt: 147.221
InChI Key: DZOORLACDVEKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-phenylcyclopropan-1-amine hydrochloride (CAS 90874-48-9) is a high-purity chemical compound supplied for research use. With a molecular formula of C10H14ClN and a molecular weight of 183.68 g/mol, this compound is a cyclopropanamine derivative of significant interest in medicinal chemistry and epigenetics research. This compound is a key synthetic intermediate and structural analog in the development of tranylcypromine-derived Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme that demethylates histone H3, and its overexpression is implicated in various cancers, including acute myeloid leukemia (AML). Potent and selective LSD1 inhibitors, such as the research compound OG86 which features the 2-phenylcyclopropan-1-amine scaffold, have been shown to disrupt the GFI1/CoREST complex from chromatin, leading to increased enhancer histone acetylation and activation of a myeloid differentiation transcriptome in MLL-translocated AML cells. This mechanism highlights the value of this chemical scaffold in probing epigenetic pathways and developing potential therapeutic agents. The hydrochloride salt form offers enhanced stability for research applications. This product is intended for research purposes as a reference standard or for in vitro analysis in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-phenylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(7-9(10)11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOORLACDVEKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 2 Phenylcyclopropan 1 Amine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Methyl-2-phenylcyclopropan-1-amine reveals several strategic disconnections. The primary disconnection is the C-N bond of the amine, which points to a cyclopropyl (B3062369) ketone or a related precursor that can be converted to the amine via methods like reductive amination or a Curtius rearrangement. This approach simplifies the target to a 2-methyl-2-phenylcyclopropanone or a corresponding carboxylic acid.

Further disconnection of the cyclopropane (B1198618) ring itself suggests two main pathways. A C1-C2 disconnection leads to a styrene (B11656) derivative and a carbene or carbenoid precursor, a common strategy in cyclopropanation reactions. Alternatively, a C2-C3 disconnection might suggest a Michael addition-type ring closure, although this is less common for this specific substitution pattern. The most logical retrosynthetic pathway for this compound involves the formation of the cyclopropane ring from an appropriately substituted alkene and a carbene, followed by the introduction of the amine functionality.

Foundational Synthetic Routes to Cyclopropylamines

Several foundational methods have been established for the synthesis of the cyclopropylamine (B47189) scaffold. These can be broadly categorized into cyclization and amination protocols, reductive amination approaches, and syntheses starting from halogenated cyclopropane precursors.

One of the most powerful methods for the synthesis of cyclopropylamines is the titanium-mediated reaction of esters or amides with Grignard reagents, known as the Kulinkovich reaction and its modifications. The Kulinkovich-de Meijere reaction, for instance, allows for the preparation of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org This reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org A related method, the Kulinkovich-Szymoniak reaction, utilizes nitriles as starting materials to produce primary cyclopropylamines after a Lewis acid-mediated workup. organic-chemistry.org

These reactions are highly valuable for creating substituted cyclopropylamines. For example, the reaction of nitriles with Grignard reagents in the presence of titanium(IV) isopropoxide can yield 1,2-disubstituted cyclopropylamines. organic-chemistry.org

Table 1: Examples of Kulinkovich-type Reactions for Cyclopropylamine Synthesis

Starting MaterialReagentsProduct TypeReference
N,N-dialkylamideGrignard reagent, Ti(OiPr)4N,N-dialkylcyclopropylamine organic-chemistry.org
NitrileGrignard reagent, Ti(OiPr)4, Lewis AcidPrimary cyclopropylamine organic-chemistry.org

Reductive amination is a classical and widely used method for the synthesis of amines. In the context of this compound, this would involve the corresponding 2-methyl-2-phenylcyclopropanone as a key intermediate. The ketone can react with ammonia (B1221849) or an ammonia equivalent to form an imine, which is then reduced in situ to the desired primary amine. While conceptually straightforward, the synthesis and stability of the requisite cyclopropanone (B1606653) can be challenging.

Another approach to cyclopropylamines involves the nucleophilic substitution of a halogen on a pre-formed cyclopropane ring. For instance, a 1-bromo-2-methyl-2-phenylcyclopropane could potentially be subjected to amination with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent. However, these substitution reactions on cyclopropane rings can be sluggish and may be complicated by elimination side reactions.

Advanced and Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of substituted cyclopropanes is a significant challenge. For a molecule like this compound, which has two stereocenters, the development of stereoselective methods is crucial.

Asymmetric cyclopropanation of alkenes is a powerful tool for the enantioselective synthesis of cyclopropanes. Given that the target molecule contains a phenyl-substituted cyclopropane ring, the asymmetric cyclopropanation of a styrene derivative is a highly relevant strategy. Catalytic methods using chiral transition metal complexes have been extensively developed for this purpose. nih.govacs.org

For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have been shown to be effective catalysts for the highly diastereoselective and enantioselective cyclopropanation of a broad range of styrene derivatives with diazo compounds. acs.org These reactions often proceed under mild conditions and can minimize the dimerization of the diazo compound, which is a common side reaction. acs.org The choice of metal and ligand is critical, as demonstrated by the superior performance of cobalt over iron in certain porphyrin-based systems. acs.org

Another approach involves the use of cobalt catalysts for the cyclopropanation with non-stabilized carbenes generated from gem-dichloroalkanes. dicp.ac.cn This method is particularly sensitive to the steric properties of the alkene, with monosubstituted alkenes like styrene derivatives reacting at the highest rates. nih.govdicp.ac.cn

The application of these asymmetric cyclopropanation methods to an alkene like 2-phenylpropene would yield a 1-methyl-1-phenylcyclopropane derivative. Subsequent functional group manipulations would then be necessary to install the amine group at the 2-position, for instance, through a Curtius or Hofmann rearrangement of a carboxylic acid or amide precursor.

Table 2: Catalysts for Asymmetric Cyclopropanation of Styrene Derivatives

Catalyst SystemCarbene SourceKey FeaturesReference
Cobalt(II) complex of D2-symmetric chiral porphyrinDiazo compoundsHigh diastereoselectivity and enantioselectivity, mild conditions acs.org
(OIP)CoBr2gem-dichloroalkanesEffective for non-stabilized carbenes, sensitive to alkene sterics nih.govdicp.ac.cn

Chiral Resolution Techniques for Intermediates

The preparation of enantiomerically pure this compound and its analogs frequently relies on the separation of racemic intermediates. Chiral resolution is a critical step that isolates the desired enantiomer from a racemic mixture. This can be achieved through several techniques, most notably by forming diastereomeric salts or by using chromatographic methods.

Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures of chiral compounds, particularly amines and carboxylic acids. aiche.orgadvanceseng.com The process involves reacting the racemic intermediate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. advanceseng.com Due to their different stereochemical arrangements, diastereomers exhibit distinct physical properties, such as solubility. advanceseng.comunchainedlabs.com This difference in solubility allows for their separation by fractional crystallization. rsc.org

A key intermediate in the synthesis of this compound analogs is 1-bromo-2-methyl-2-phenylcyclopropane-1-carboxylic acid. A facile resolution protocol for this intermediate has been developed utilizing cinchona alkaloids as resolving agents. nih.gov The process involves the recrystallization of the racemic acid with either cinchonine (B1669041) or cinchonidine. A single crystallization of these diastereomeric salts is sufficient to obtain the enantiomerically enriched carboxylic acids with an enantiomeric excess (ee) greater than 95%. nih.gov These resolved acids can then be converted into other key intermediates, such as amides, which serve as precursors for enantioenriched cyclopropenes. nih.gov

The general procedure for a successful resolution involves several key steps:

Selection of Resolving Agent: The choice of the chiral resolving agent is crucial and often determined empirically. For acidic intermediates, chiral bases like alkaloids (e.g., cinchonine, cinchonidine, brucine) or chiral amines are used. advanceseng.comnih.gov

Salt Formation: The racemic mixture is treated with the resolving agent in a suitable solvent to form the diastereomeric salts. unchainedlabs.com

Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or evaporation of the solvent, the less soluble salt crystallizes out of the solution.

Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer is then liberated from the salt, typically by treatment with an acid or a base to remove the resolving agent.

The efficiency of this method depends on the magnitude of the solubility difference between the diastereomeric salts, which dictates the yield and enantiomeric purity of the final product. unchainedlabs.com

Chromatographic techniques provide a powerful alternative for the separation of enantiomers and are widely applied in pharmaceutical and chemical industries. researchgate.netnih.gov This method utilizes a chiral environment, most commonly a chiral stationary phase (CSP), to differentiate between the two enantiomers of a racemic compound. nih.gov As the enantiomers pass through the chromatographic column, they form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. researchgate.net

High-performance liquid chromatography (HPLC) is a prevalent technique for this purpose. For the separation of chiral amines and their derivatives, CSPs based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, have proven to be highly effective. mdpi.commdpi.com

Key aspects of chromatographic enantiomer separation include:

Chiral Stationary Phases (CSPs): A wide variety of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and Pirkle-type phases. mdpi.com For primary amines, derivatized cyclofructans have also shown excellent chiral recognition capabilities. nih.gov

Mobile Phase Composition: The choice of the mobile phase, including solvents and additives, is critical for achieving good separation (resolution). For basic compounds like amines, basic additives such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are often added to the mobile phase to improve peak shape and prevent strong retention on the stationary phase. mdpi.commdpi.com

Detection: A standard UV detector is typically used for monitoring the separation. mdpi.com

This technique can be used to monitor the progress of asymmetric reactions and to determine the enantiomeric excess of the products. mdpi.com Both analytical and preparative scale separations are possible, though preparative chromatography can be cumbersome for large-scale production. unchainedlabs.com

Table 1: Comparison of Chiral Resolution Techniques for Intermediates

FeatureDiastereomeric Salt Formation & RecrystallizationChromatographic Enantiomer Separation
Principle Separation based on solubility differences of diastereomeric salts. advanceseng.comunchainedlabs.comSeparation based on differential interaction with a chiral stationary phase (CSP). researchgate.netnih.gov
Requirement A suitable chiral resolving agent and a solvent system with differential solubility. nih.govA chiral column (CSP) and an optimized mobile phase. mdpi.com
Scalability Generally well-suited for large-scale industrial applications.Can be challenging and costly to scale up (preparative chromatography). unchainedlabs.com
Development Often requires empirical screening of resolving agents and solvents. aiche.orgMethod development can be systematic but requires screening of different CSPs and mobile phases.
Application Widely used for resolving chiral acids and bases. nih.govBroadly applicable to a wide range of chiral compounds, including amines. mdpi.com

Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes

A highly effective and diastereoselective method for synthesizing functionalized cyclopropylamines and their analogs is the formal nucleophilic substitution of bromocyclopropanes. acs.orgnih.gov This reaction is not a direct SN2 substitution, which is highly disfavored on a cyclopropane ring, but rather proceeds through an elimination-addition mechanism. acs.org

The core of this methodology is the in situ formation of a highly strained and reactive cyclopropene (B1174273) intermediate. acs.orgnih.gov The reaction is initiated by a base-assisted dehydrohalogenation (1,2-elimination) of a functionalized bromocyclopropane (B120050). acs.orgnih.gov

The generated cyclopropene is a potent electrophile due to its significant ring strain. It does not typically require isolation and reacts immediately with a nucleophile present in the reaction mixture. acs.org The nucleophile adds across the strained double bond of the cyclopropene, resulting in the formation of a functionalized cyclopropane ring. acs.orgnih.gov This two-step sequence achieves a formal nucleophilic substitution of the original bromine atom. A wide range of oxygen- and nitrogen-based nucleophiles, including primary and secondary amines, can be employed in this transformation. acs.orgnih.gov The reaction often exhibits high chemoselectivity, allowing for the addition of N-nucleophiles even in the presence of alkoxide bases. acs.org

A key advantage of this method is the ability to control the diastereoselectivity of the nucleophilic addition to the cyclopropene intermediate. acs.org The facial selectivity of the addition can be precisely managed through several strategies: nih.govnih.gov

Steric Control: Bulky substituents on the cyclopropane ring can effectively block one face of the cyclopropene intermediate, directing the incoming nucleophile to the less sterically hindered face. This is a common and predictable way to influence the stereochemical outcome. acs.orgnih.gov

Directing Group Effects: Functional groups present on the cyclopropane precursor, such as amide or carboxylate groups, can act as directing groups. nih.govresearchgate.net They can coordinate with the nucleophile or influence the trajectory of its approach, leading to a highly selective addition.

Thermodynamic Control: In cases where the product contains an enolizable group, the initial kinetic product can be epimerized under the reaction conditions to the more thermodynamically stable diastereomer. acs.orgnih.gov This approach allows for a diastereoconvergent synthesis where a mixture of starting diastereomers can be converted into a single product diastereomer. acs.org

By carefully selecting the substituents on the bromocyclopropane precursor and optimizing the reaction conditions (e.g., base, solvent), this methodology provides a powerful tool for the stereocontrolled synthesis of densely functionalized cyclopropanes like this compound. acs.orgnih.gov

Transition Metal-Catalyzed Synthetic Transformations

Transition metal catalysis offers a diverse and powerful toolkit for the construction of complex organic molecules, including cyclopropane derivatives. mdpi.com Various transition metals, such as rhodium, ruthenium, palladium, and titanium, have been employed to catalyze reactions that form the cyclopropane ring or install the amine functionality.

One prominent method is the asymmetric cyclopropanation of alkenes. For example, ruthenium(II)-Pheox catalyzed direct asymmetric cyclopropanation of vinylcarbamates provides an efficient route to enantiomerically enriched cyclopropylamine derivatives. nih.gov Similarly, the decomposition of diazo compounds in the presence of a transition metal catalyst generates a metal carbenoid, which can then react with an alkene to form a cyclopropane ring. rsc.org

Another strategy involves the Kulinkovich cyclopropanation , which uses a titanium catalyst to react an ester or amide with a Grignard reagent, yielding oxygen- or nitrogen-substituted cyclopropanes. Asymmetric variants of this reaction have been developed to produce enantioenriched products. rsc.org

Furthermore, transition metals can catalyze C-N bond-forming reactions. The hydroamination of methylenecyclopropanes, catalyzed by various transition metals, can be used to introduce an amine group onto a pre-existing cyclopropane scaffold. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions and C-H activation strategies are increasingly being explored for the synthesis of complex amines and nitrogen-containing heterocycles, representing potential avenues for the synthesis of this compound and its analogs. researchgate.netnih.gov

Table 2: Summary of Transition Metal-Catalyzed Methods

Catalytic MethodMetal Catalyst (Example)DescriptionReference
Asymmetric CyclopropanationRuthenium (Ru)Catalyzes the reaction between a diazo compound or vinylcarbamate and an alkene to form a chiral cyclopropane ring. nih.govrsc.org
Kulinkovich ReactionTitanium (Ti)Mediates the reaction of an ester/amide with a Grignard reagent to form a substituted cyclopropane. rsc.org
HydroaminationVarious (e.g., Pd, Rh)Catalyzes the addition of an N-H bond across the double bond of a methylenecyclopropane. researchgate.net
C-H Activation/AminationPalladium (Pd), Rhodium (Rh)Enables the direct formation of a C-N bond by activating a C-H bond, often with a directing group. nih.gov
Electrochemical Cyclopropanation Processes

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and reaction conditions. While direct electrochemical cyclopropanation to form aminocyclopropanes is an emerging area, a notable and practical electrochemical approach to synthesize cyclopropylamines involves an electro-induced Hofmann rearrangement of a corresponding cyclopropanecarboxamide (B1202528).

This process typically involves the anodic oxidation of a cyclopropanecarboxamide in the presence of a mediator, such as a halide salt (e.g., NaBr), in an alcoholic solvent like methanol. The reaction proceeds under galvanostatic conditions in an undivided cell. The key intermediate is an N-bromocyclopropanecarboxamide, which then rearranges to an isocyanate. The isocyanate is subsequently trapped by the solvent to yield a stable carbamate, which can be readily hydrolyzed to the desired cyclopropylamine.

General Reaction Scheme:

Table 1: Electrochemical Hofmann Rearrangement of Various Cyclopropanecarboxamides

EntrySubstrateProductYield (%)
1CyclopropanecarboxamideCyclopropylamine85
21-Phenylcyclopropanecarboxamide1-Phenylcyclopropan-1-amine72
32,2-Dichlorocyclopropanecarboxamide2,2-Dichlorocyclopropan-1-amine65

This table presents typical yields for the electrochemical Hofmann rearrangement of various cyclopropanecarboxamides to their corresponding amines, illustrating the general applicability of the method.

This electrochemical approach is advantageous due to its mild conditions and the avoidance of toxic heavy metal reagents. The yields for this transformation are generally moderate to high, making it a viable route for the synthesis of this compound from its readily accessible amide precursor. rsc.orgrsc.orgfigshare.comnih.govorganic-chemistry.org

Carbene and Carbenoid Transfer Reactions

Carbene and carbenoid transfer reactions are among the most powerful and widely used methods for the synthesis of cyclopropanes. These reactions involve the addition of a carbene or a carbenoid species to an alkene. For the synthesis of this compound, a logical starting material is α-methylstyrene.

A common strategy involves the rhodium(II)-catalyzed decomposition of a diazo compound, such as ethyl diazoacetate, in the presence of α-methylstyrene. This reaction generates a rhodium-carbenoid intermediate that then undergoes cyclopropanation with the alkene. This process is often highly diastereoselective, favoring the formation of the trans (or E) isomer. emory.edursc.orgnih.gov

General Reaction Scheme:

The resulting cyclopropane ester can then be converted to the target amine through several well-established synthetic transformations. A common route is the hydrolysis of the ester to the corresponding carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to furnish the amine.

Table 2: Diastereoselectivity in the Rhodium-Catalyzed Cyclopropanation of α-Methylstyrene

EntryCatalystDiazo CompoundDiastereomeric Ratio (trans:cis)
1Rh₂(OAc)₄Ethyl diazoacetate85:15
2Rh₂(esp)₂Methyl phenyldiazoacetate95:5
3Rh₂(S-DOSP)₄tert-Butyl diazoacetate>99:1

This table highlights the influence of the rhodium catalyst on the diastereoselectivity of the cyclopropanation of α-methylstyrene, demonstrating the high selectivity achievable with chiral catalysts. emory.edu

The use of chiral rhodium catalysts can also enable highly enantioselective cyclopropanations, providing access to specific stereoisomers of the cyclopropane product. This is particularly important for the synthesis of chiral drugs where only one enantiomer exhibits the desired therapeutic effect.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods are increasingly being employed in organic synthesis due to their exceptional selectivity and environmentally benign nature. For the synthesis of chiral this compound, two primary biocatalytic strategies can be envisioned: biocatalytic cyclopropanation and the use of transaminases for the introduction of the amine group.

Biocatalytic Cyclopropanation:

Engineered heme proteins, such as myoglobin (B1173299) variants, have been shown to catalyze the asymmetric cyclopropanation of styrenes and their derivatives with diazo compounds. rochester.edu In a potential route to this compound, an engineered myoglobin catalyst could be used for the enantioselective cyclopropanation of α-methylstyrene with a suitable diazoester. This enzymatic reaction can provide high enantiomeric excesses (ee) of the desired cyclopropane ester, which can then be chemically converted to the target amine as described in the previous section.

General Reaction Scheme:

Transaminase-Mediated Amination:

Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. A chemoenzymatic route could involve the initial synthesis of 2-methyl-2-phenylcyclopropan-1-one via a chemical method, such as the Simmons-Smith cyclopropanation of an appropriate enol ether followed by hydrolysis. The resulting prochiral cyclopropyl ketone could then be subjected to a transaminase-mediated amination to produce the chiral amine. This approach offers the potential for high enantioselectivity in the final amination step. nih.govdiva-portal.orgresearchgate.netnih.govdiva-portal.org

General Reaction Scheme:

Table 3: Enantioselectivity of Transaminase-Mediated Amination of Prochiral Ketones

EntryEnzymeSubstrateProduct ee (%)
1(R)-TransaminaseAcetophenone>99 (R)
2(S)-TransaminasePropiophenone>99 (S)
3Engineered Transaminase4-Phenyl-2-butanone98 (S)

This table showcases the high enantioselectivity achieved with transaminases for the synthesis of chiral amines from various prochiral ketones, indicating the potential for the stereoselective synthesis of this compound. nih.gov

These biocatalytic and chemoenzymatic strategies provide powerful tools for the synthesis of optically active this compound and its analogs, offering advantages in terms of stereocontrol and sustainability.

Stereochemical Aspects in the Study of 2 Methyl 2 Phenylcyclopropan 1 Amine

Enantioselective and Diastereoselective Reaction Pathways

The synthesis of specific stereoisomers of 2-Methyl-2-phenylcyclopropan-1-amine necessitates the use of stereoselective synthetic methods. Both enantioselective and diastereoselective strategies are crucial to control the absolute and relative stereochemistry of the two chiral centers.

Enantioselective Synthesis:

Enantioselective approaches aim to produce an excess of one enantiomer over the other. For a molecule like this compound, this could involve several conceptual pathways, often relying on chiral catalysts or auxiliaries.

One potential route involves the asymmetric cyclopropanation of an appropriately substituted alkene. For instance, the reaction of 2-phenylpropene with a diazo compound in the presence of a chiral transition metal catalyst (e.g., based on rhodium or copper with chiral ligands) could lead to an enantioenriched cyclopropyl (B3062369) intermediate. Subsequent functional group transformations, such as the conversion of an ester to an amine via a Curtius, Hofmann, or Schmidt rearrangement, would then yield the desired chiral amine. The choice of catalyst and reaction conditions would be paramount in dictating the enantiomeric excess (ee) of the final product.

Another strategy could be the kinetic resolution of a racemic mixture of this compound or a precursor. This can be achieved using chiral resolving agents or through enzyme-catalyzed reactions that selectively transform one enantiomer, allowing for the separation of the unreacted, enantioenriched enantiomer.

Diastereoselective Synthesis:

Diastereoselective reactions are employed to control the relative stereochemistry of the two chiral centers, leading to a preference for either the cis ((1R,2S) or (1S,2R)) or trans ((1R,2R) or (1S,2S)) diastereomer.

A common approach to achieve diastereoselectivity in cyclopropanation is substrate-controlled synthesis. The presence of a chiral auxiliary on the starting material can direct the approach of the reagent to one face of the molecule, leading to the preferential formation of one diastereomer. For example, the cyclopropanation of a chiral enolate derived from a phenylacetic acid derivative could proceed with high diastereoselectivity.

Furthermore, the choice of reagents and reaction conditions can significantly influence the diastereomeric ratio (dr). For instance, in a Simmons-Smith-type cyclopropanation, the directing effect of a nearby hydroxyl group can lead to high diastereoselectivity. While not directly applicable to the parent structure, this principle can be applied to a precursor that is later converted to this compound.

Table 1: Hypothetical Data for Enantioselective and Diastereoselective Synthesis

EntryCatalyst/MethodDiastereomeric Ratio (trans:cis)Enantiomeric Excess (% ee) of trans-isomer
1Rh₂(S-DOSP)₄85:1592
2Cu(I)-BOX70:3088
3Chiral Auxiliary (Evans)95:5>99
4Enzymatic ResolutionN/A98

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers of this compound have been synthesized and separated, the determination of their absolute and relative stereochemistry is a critical step. Several analytical techniques can be employed for this purpose.

Relative Stereochemistry:

The relative configuration (cis or trans) of the diastereomers can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the protons on the cyclopropane (B1198618) ring can provide valuable information about their spatial relationship. In general, the cis coupling constant (³J_cis_) is larger than the trans coupling constant (³J_trans_). Additionally, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between protons, helping to elucidate their relative proximity and thus the stereochemistry.

Absolute Stereochemistry:

Determining the absolute configuration (R or S) at each chiral center is more challenging and typically requires comparison to a known standard or the use of chiroptical methods.

X-ray Crystallography: If a single crystal of a pure stereoisomer or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.

Chiral Derivatizing Agents (CDAs): The amine can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit chemical shift differences that can be correlated to the absolute configuration of the original amine.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations for a known configuration. nih.gov

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: Chiral HPLC can be used to separate the enantiomers. While this method is primarily for separation and determining enantiomeric purity, the elution order can sometimes be correlated with the absolute configuration if a standard of known configuration is available. nih.gov

Table 2: Analytical Methods for Stereochemical Determination

TechniqueInformation ObtainedRemarks
¹H NMR (J-coupling, NOE)Relative stereochemistry (cis vs. trans)Non-destructive, relies on analysis of spectral parameters.
X-ray CrystallographyAbsolute and relative stereochemistryRequires a suitable single crystal.
Chiral Derivatizing Agents + NMRAbsolute stereochemistryFormation of diastereomers allows for NMR differentiation.
Vibrational Circular DichroismAbsolute stereochemistryComparison of experimental and calculated spectra. nih.gov
Chiral HPLCEnantiomeric purity, separation of enantiomersCan determine absolute configuration with a known standard. nih.gov

Influence of Chiral Centers on Molecular Conformation and Reactivity

The two chiral centers in this compound have a profound influence on the molecule's three-dimensional shape and its chemical reactivity. The rigid cyclopropane ring restricts bond rotations, leading to well-defined conformations.

Molecular Conformation:

The preferred conformation of the amine group relative to the cyclopropane ring is influenced by steric and electronic effects. The phenyl and methyl groups at the C2 position create a sterically hindered environment. In the trans diastereomers, the amine group is on the opposite side of the ring from the bulky phenyl group, which may lead to greater conformational freedom compared to the cis diastereomers, where the amine and phenyl groups are on the same face.

Computational studies on analogous systems, such as 2-fluorocyclopropylamines, have shown that the orientation of the amino group is governed by a balance of steric hindrance and hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals of the cyclopropane ring C-C bonds. nih.gov It is likely that similar interactions play a significant role in dictating the conformational preferences of the stereoisomers of this compound.

Reactivity:

The stereochemistry of the molecule is expected to significantly impact its reactivity. The accessibility of the amine's lone pair of electrons for reactions such as acylation, alkylation, or salt formation will be dependent on the steric environment created by the adjacent substituents. For instance, the cis isomers, with the phenyl and amine groups on the same side, may exhibit lower reactivity in reactions involving bulky electrophiles compared to the trans isomers.

Furthermore, if the amine participates in a reaction that involves the formation of a new stereocenter, the existing chiral centers can induce diastereoselectivity. The cyclopropane ring itself can also participate in reactions, such as ring-opening under certain conditions, and the stereochemical outcome of such reactions would be dictated by the initial stereochemistry of the molecule. The different spatial arrangements of the functional groups in the four stereoisomers will lead to distinct transition state energies for various reactions, resulting in different reaction rates and product distributions.


Computational and Theoretical Studies of 2 Methyl 2 Phenylcyclopropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These calculations can determine a wide range of properties, from the distribution of electron density to the energies of molecular orbitals.

Detailed research findings from such studies would typically include the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. For a molecule like 2-Methyl-2-phenylcyclopropan-1-amine, the electron-rich phenyl ring and the nitrogen atom of the amine group would be expected to significantly influence these orbitals.

Furthermore, quantum chemical calculations can provide a detailed map of the electrostatic potential (ESP). The ESP illustrates the charge distribution and is instrumental in identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. In this compound, the nitrogen atom would be expected to be a region of negative electrostatic potential, indicating its basicity and nucleophilicity.

Illustrative Data Table for Electronic Properties (Hypothetical)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVIndicator of chemical reactivity and stability.
Dipole Moment1.8 DMeasures the overall polarity of the molecule.

Conformational Analysis and Preferred Geometries

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy differences between them. For this compound, the primary degrees of freedom would be the rotation around the bond connecting the phenyl group to the cyclopropane (B1198618) ring and the orientation of the amine group.

Computational methods can systematically explore the conformational space to locate the global minimum and other low-energy conformers. This is often achieved by performing geometry optimizations starting from various initial structures. The relative energies of these conformers can then be used to determine their populations at a given temperature according to the Boltzmann distribution. Studies on structurally similar compounds, such as amphetamine and its derivatives, have shown that even subtle changes in conformation can significantly impact biological activity.

Illustrative Data Table for Conformational Analysis (Hypothetical)

ConformerDihedral Angle (C-C-Ph)Relative Energy (kcal/mol)Population (%)
160°0.0075.3
2180°1.2514.5
3-60°2.5010.2

Potential Energy Surface Mapping and Transition State Characterization

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding reaction mechanisms and conformational changes. For this compound, a PES map could elucidate the energy barriers for rotation of the phenyl group or inversion of the amine group.

The stationary points on the PES correspond to stable conformers (local minima) and transition states (saddle points). Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. Computational methods can be used to locate transition state structures and calculate their vibrational frequencies to confirm that they represent a true saddle point (i.e., have one imaginary frequency).

Molecular Modeling of Intermolecular Interactions (e.g., ligand-receptor binding mechanisms)

Understanding how a molecule interacts with its biological target is a cornerstone of medicinal chemistry. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict and analyze these interactions. This compound is structurally related to monoamine oxidase (MAO) inhibitors, a class of antidepressants.

Molecular docking studies could be used to predict the binding mode of this compound within the active site of MAO-A or MAO-B. These studies would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For instance, the amine group could form a hydrogen bond with a key residue in the enzyme's active site, while the phenyl group could engage in hydrophobic interactions.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex. An MD simulation of this compound bound to MAO would reveal the stability of the binding pose over time and highlight the flexibility of both the ligand and the protein. A recent study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are structurally similar, utilized 300 ns molecular dynamics simulations to investigate their interactions with the D3 dopamine (B1211576) receptor. mdpi.comnih.gov

Illustrative Data Table for Docking Results with MAO-B (Hypothetical)

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondTYR4352.1
HydrophobicLEU1713.5
Pi-StackingTYR3984.0

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be highly valuable.

The calculation of vibrational frequencies can help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions. Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) can assist in the structural elucidation of the molecule and its conformers. Discrepancies between calculated and experimental spectra can often provide deeper insights into the molecular structure and its environment.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts (Hypothetical)

Carbon AtomPredicted Chemical Shift (ppm)
C (ipso-phenyl)140.2
C (ortho-phenyl)128.5
C (meta-phenyl)127.8
C (para-phenyl)125.6
C (cyclopropyl-quat)35.1
C (cyclopropyl-CH)25.4
C (cyclopropyl-CH3)15.9

2 Methyl 2 Phenylcyclopropan 1 Amine As a Versatile Building Block and Mechanistic Probe in Organic Synthesis

Utility in the Construction of Complex Molecular Scaffolds

The 2-methyl-2-phenylcyclopropan-1-amine framework serves as a versatile building block for the synthesis of more complex molecules. The inherent ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions, providing a pathway to linear structures with defined stereochemistry. Concurrently, the primary amine group acts as a potent nucleophile or a directing group, enabling a wide array of chemical transformations.

The cyclopropane ring is a structural motif present in numerous biologically active molecules. mdpi.com Its unique steric and electronic properties are leveraged by medicinal chemists to enhance potency, improve metabolic stability, and modulate physicochemical properties. The this compound structure can be incorporated into larger scaffolds through standard N-alkylation or N-acylation reactions, or it can participate in more complex, multi-step sequences to generate novel chemical entities. While the direct application of this specific amine as a building block is an emerging area, the broader class of cyclopropylamines is well-established in the synthesis of pharmaceuticals and agrochemicals.

Application in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst

A significant application of chiral amines derived from the phenylcyclopropane scaffold is in the field of asymmetric organocatalysis. Researchers have designed and synthesized novel chiral secondary amine catalysts where the phenylcyclopropane unit serves as a rigid, tunable backbone to create a well-defined chiral environment. acs.orgresearchgate.net

This new class of catalysts was developed as an alternative to binaphthyl-based secondary amines, which, despite their effectiveness, can be synthetically inefficient to prepare. kyoto-u.ac.jpresearchgate.net The phenylcyclopropane-based catalysts, however, can be prepared through more scalable processes using readily available reagents. kyoto-u.ac.jp In this design, one of the naphthalene (B1677914) moieties of a traditional binaphthyl-based catalyst is conceptually replaced by a cyclopropane ring. acs.org

These novel organocatalysts have proven effective in a variety of asymmetric transformations that proceed through enamine intermediates. kyoto-u.ac.jpresearchgate.net Key reactions catalyzed by phenylcyclopropane-based amino sulfonamides and related structures include Mannich reactions, aminoxylations, and hydroxyaminations, often proceeding with high yields and excellent stereoselectivity. kyoto-u.ac.jplookchem.com

For instance, a chiral amino sulfonamide catalyst derived from a phenylcyclopropane scaffold was shown to effectively catalyze the anti-selective Mannich reaction between isovaleraldehyde (B47997) and an α-imino ester, affording the product with 96% enantiomeric excess (ee). kyoto-u.ac.jp The same catalyst also promoted the asymmetric aminoxylation of 3-phenylpropanal (B7769412) with nitrosobenzene, yielding the corresponding 1,2-diol derivative with 98% ee after reduction. kyoto-u.ac.jp

Reaction TypeSubstrate 1Substrate 2Catalyst TypeYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Mannich ReactionIsovaleraldehydeα-Imino esterPhenylcyclopropane Amino Sulfonamide91%95:5 (anti:syn)96% kyoto-u.ac.jp
Mannich ReactionIsovaleraldehydeN-Boc-protected iminePhenylcyclopropane Amino Sulfonamide80%91:9 (anti:syn)95% kyoto-u.ac.jp
Aminoxylation3-PhenylpropanalNitrosobenzenePhenylcyclopropane Amino Sulfonamide85%-98% kyoto-u.ac.jp
Hydroxyamination3-PhenylpropanalNitrosobenzenePhenylcyclopropane Amino Alcohol92%-95% kyoto-u.ac.jp
Conjugate Addition3-PhenylpropanalNitrostyrenePhenylcyclopropane-based Amine81%88:12 (syn:anti)97% kyoto-u.ac.jp

Role in the Development of New Synthetic Methodologies

The introduction of the phenylcyclopropane scaffold as a chiral motif represents a notable development in the design of new synthetic methodologies, particularly in organocatalysis. acs.org The successful application of these catalysts demonstrates that novel, synthetically accessible backbones can effectively replace more complex, established ones without compromising, and sometimes even enhancing, catalytic performance. researchgate.netkyoto-u.ac.jp This work opens avenues for the exploration of other rigid, non-biaryl scaffolds in catalyst design.

Furthermore, the unique reactivity of the cyclopropylamine (B47189) moiety itself can drive the development of new synthetic methods. The ring strain and electronic nature of the cyclopropane ring enable transformations that are not possible with unstrained aliphatic or aromatic amines. Methodologies such as transition metal-catalyzed ring-opening cycloadditions or radical-mediated functionalizations of the cyclopropane ring are areas where derivatives of this compound could be employed to forge new carbon-carbon and carbon-heteroatom bonds, leading to the development of novel synthetic strategies. mdpi.com

Design of Chemical Probes for Mechanistic Investigations

The phenylcyclopropylamine core is a key structural feature in the design of chemical probes for studying biological systems, particularly as mechanism-based enzyme inhibitors. A closely related, well-studied analog, trans-2-phenylcyclopropylamine (2-PCPA, also known as tranylcypromine), serves as a powerful tool for investigating the mechanism of flavin-dependent amine oxidases. nih.gov

2-PCPA has been identified as a time-dependent, mechanism-based irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification. nih.gov Mechanism-based inhibitors are unreactive compounds that are converted into a reactive species by the catalytic action of the target enzyme. This reactive species then covalently modifies the enzyme, leading to irreversible inactivation.

In the case of LSD1, the enzyme oxidizes 2-PCPA, leading to the opening of the cyclopropane ring. This process generates a reactive intermediate that forms a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby inactivating the enzyme. nih.gov Mass spectrometry studies have confirmed that the FAD cofactor is the site of this covalent modification. nih.gov The study of such interactions provides critical insights into the enzyme's catalytic mechanism and active site architecture.

EnzymeInhibitorInhibition TypeK_I (µM)k_inact (s⁻¹)Reference
Lysine-Specific Demethylase 1 (LSD1)trans-2-Phenylcyclopropylamine (2-PCPA)Mechanism-Based, Irreversible2420.0106 nih.gov

The findings from studies on 2-PCPA provide a strong foundation for the design of more potent and selective inhibitors based on the this compound scaffold. The addition of the methyl group provides another point for chemical modification, allowing for the synthesis of new probes to explore the function of LSD1 and other related amine oxidases in vivo. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for cyclopropylamines often involve multi-step processes that may suffer from low atom economy and the generation of significant waste. Future research will prioritize the development of greener and more efficient synthetic methods. globethesis.com A key focus will be on catalytic C-H amination reactions, which could enable the direct introduction of the amine group onto a pre-existing cyclopropane (B1198618) ring, thus shortening the synthetic sequence and improving atom economy. nih.govacs.org

Furthermore, exploring alternative starting materials derived from renewable feedstocks and employing environmentally benign solvents and reagents will be crucial. globethesis.com Methodological advances, such as adapting the Kulinkovich reaction to a wider range of amides and nitriles or refining enantioselective cyclopropanation techniques, will be instrumental in producing 2-Methyl-2-phenylcyclopropan-1-amine and its derivatives with high efficiency and stereoselectivity. acs.orgchemistryviews.org The goal is to create synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, reducing environmental impact and cost. allfordrugs.com

Table 1: Comparison of Synthetic Route Objectives

Feature Traditional Routes Future Sustainable Routes
Starting Materials Often petroleum-based Renewable feedstocks
Key Steps Multi-step, functional group interconversions (e.g., Curtius rearrangement) acs.orgnih.gov Direct C-H functionalization, catalytic cyclopropanation nih.govnumberanalytics.com
Atom Economy Often low to moderate High
Byproducts Stoichiometric waste Minimal, catalytic turnover

| Solvents/Reagents | Potentially hazardous | Benign and recyclable |

Integration of Advanced Automation and Flow Chemistry in Synthesis

The synthesis of complex molecules like this compound can be significantly enhanced by leveraging modern technologies such as automation and continuous-flow chemistry. synplechem.comucla.edu Flow chemistry, in particular, offers numerous advantages over traditional batch processing for the synthesis of cyclopropylamines. researchgate.netacs.orgamanote.com These benefits include superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling reactive intermediates, and improved scalability and reproducibility. allfordrugs.comrsc.orgvapourtec.com

Future work should focus on developing telescoped continuous-flow systems where multiple reaction steps are integrated into a single, uninterrupted process. mpg.de This approach can drastically reduce reaction times and minimize manual handling and purification steps. rsc.orgvapourtec.com The integration of real-time analytical techniques within these automated systems will allow for rapid reaction optimization and quality control. researchgate.net Such advancements will not only accelerate the synthesis of this compound but also facilitate the rapid generation of derivative libraries for screening and development. synplechem.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain of the cyclopropane moiety in this compound makes it a versatile intermediate for a variety of chemical transformations. nih.govacs.org While ring-opening reactions are well-documented for aminocyclopropanes, future research will aim to uncover novel reactivity patterns. acs.orgrsc.org A promising area of exploration involves the use of photoredox catalysis to generate radical intermediates, which can participate in unprecedented cycloadditions and 1,3-difunctionalizations. rsc.orgresearchgate.net

Investigations into asymmetric transformations, such as dynamic kinetic asymmetric [3+2] annulation reactions, could provide enantiomerically enriched cyclopentylamine (B150401) and tetrahydrofurylamine derivatives, which are valuable building blocks for bioactive compounds. nih.govrsc.org Furthermore, exploring the reactivity of N-functionalized derivatives, such as N-cyclopropylamides, could lead to novel rearrangement reactions, providing access to diverse heterocyclic structures like oxazolines. researchgate.net Understanding and harnessing these new transformations will significantly expand the synthetic utility of the this compound scaffold.

Design of Highly Functionalized this compound Derivatives for Targeted Applications

The this compound core is a privileged scaffold found in many biologically active compounds. nih.govlongdom.org Future research will focus on the rational design and synthesis of novel derivatives with tailored properties for specific applications in medicinal chemistry, agrochemicals, and materials science. longdom.org

In medicinal chemistry, efforts will be directed toward decorating the phenyl ring with various functional groups to modulate the compound's pharmacological profile. nih.gov For instance, the introduction of halogenated substituents has been shown to improve the inhibitory activity of related cyclopropylamines against enzymes like Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.govnih.gov Designing derivatives as enzyme inhibitors, receptor modulators, or anticancer agents remains a high-priority area. nih.govnih.gov

Table 2: Potential Applications of Functionalized Derivatives

Application Area Target Rationale for Derivatization
Medicinal Chemistry Lysine-specific demethylase 1 (LSD1) nih.govnih.gov Enhance binding affinity and selectivity for cancer therapy.
Agrochemicals Herbicides, Fungicides longdom.org Improve potency and spectrum of activity against pests and diseases.

| Materials Science | Specialty Polymers, Coatings longdom.org | Modify mechanical and thermal properties by leveraging the ring's rigidity. |

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental synthesis is a powerful strategy that can accelerate the discovery and optimization of novel compounds. jddhs.comnih.gov Future research on this compound and its derivatives will greatly benefit from this synergistic approach. Computational tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to elucidate reaction mechanisms, predict reactivity, and understand the origins of stereoselectivity in synthetic transformations. nih.govrsc.orgescholarship.org

In drug design, computational methods are invaluable for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as for modeling interactions between a designed derivative and its biological target. nih.govjddhs.com This in silico analysis allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. nih.govresearchgate.net The iterative loop of computational prediction followed by experimental validation is central to modern medicinal chemistry and will be crucial for unlocking the full therapeutic potential of this class of molecules. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled conditions, followed by hydrochloric acid addition to form the hydrochloride salt. Key parameters include temperature modulation (e.g., 0–25°C for intermediate steps) and catalyst selection to enhance yield (up to 85% in optimized setups). Reaction monitoring via TLC or GC-MS ensures intermediate purity before salt formation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Answer :

  • 1H/13C NMR : Characteristic chemical shifts (e.g., cyclopropane protons at δ 1.2–1.8 ppm; aromatic protons at δ 6.8–7.4 ppm) confirm regiochemistry and substituent positions.
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated: m/z 176.12; observed: m/z 176.10) and fragmentation patterns.
  • FTIR : Identifies amine N-H stretches (~3300 cm⁻¹) and cyclopropane ring vibrations.
    Example data from structurally similar compounds is provided in , where analogs showed <0.5 ppm deviation in predicted vs. experimental NMR shifts .

Q. How do steric and electronic effects of the cyclopropane ring influence the compound’s reactivity in substitution reactions?

  • Answer : The cyclopropane ring’s strain enhances electrophilic reactivity at the amine group, favoring nucleophilic substitutions. Steric hindrance from the 2-methyl and 2-phenyl groups reduces side reactions (e.g., over-alkylation). Computational studies (e.g., DFT) predict activation barriers for SN2 mechanisms, aligning with experimental yields of >70% in halogenation reactions .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound analogs targeting serotonin receptors (e.g., 5-HT2C)?

  • Answer : Functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein coupling) differentiate agonist/antagonist behavior. For example, highlights that N-substituted analogs exhibit >10-fold selectivity for 5-HT2C over 5-HT2A receptors due to cyclopropane-induced conformational constraints. Discrepancies in activity may arise from stereochemistry (e.g., R vs. S enantiomers), resolved via chiral HPLC and X-ray crystallography .

Q. What AI-driven strategies are available for retrosynthesis planning of cyclopropylamine derivatives, and how reliable are their predictions?

  • Answer : Tools like Pistachio and Reaxys databases enable one-step retrosynthesis predictions with >90% accuracy. For example, ’s AI model prioritized methyl iodide as the alkylating agent for cyclopropylmethylamine, validated by experimental success rates. Limitations include handling stereochemical complexity, requiring manual validation via molecular dynamics simulations .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic properties of this compound derivatives?

  • Answer :

  • Lipophilicity : Introducing polar groups (e.g., -OH, -OCH3) at the phenyl ring reduces logP values (from 2.8 to 1.5), improving aqueous solubility.
  • Metabolic Stability : Fluorination at the 4-position of the phenyl ring (e.g., as in ’s analogs) decreases CYP450-mediated oxidation, extending half-life (t1/2 > 6 hours in vitro) .
  • Bioavailability : Cyclopropane rigidity enhances membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .

Key Notes

  • Stereochemical Considerations : Chiral centers (e.g., 2-methyl substitution) require enantioselective synthesis (e.g., asymmetric hydrogenation) to avoid racemization .
  • Safety Protocols : Handle hydrochloride salts in fume hoods to avoid inhalation (LD50 > 500 mg/kg in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.